m-Anisidine

Isotopic purity Mass shift LC–MS internal standard

3-(Methoxy-d3)aniline hydrochloride (CAS 1820607-08-6) is a stable-isotope-labeled (SIL) derivative of m‑anisidine in which the methoxy (–OCH₃) hydrogens are replaced by deuterium and the free base is converted to the hydrochloride salt. The unlabeled free base, 3‑methoxyaniline, is a pale yellow oily liquid that darkens on exposure to air.

Molecular Formula C7H10ClNO
Molecular Weight 162.63
CAS No. 1820607-08-6
Cat. No. B2619121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Anisidine
CAS1820607-08-6
Molecular FormulaC7H10ClNO
Molecular Weight162.63
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N
InChIInChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
InChIKeyFNCKZWCTEPKMQV-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxy-d3)aniline Hydrochloride (CAS 1820607-08-6): A Deuterated m-Anisidine Reference Standard for Quantitative LC–MS & NMR


3-(Methoxy-d3)aniline hydrochloride (CAS 1820607-08-6) is a stable-isotope-labeled (SIL) derivative of m‑anisidine in which the methoxy (–OCH₃) hydrogens are replaced by deuterium and the free base is converted to the hydrochloride salt. The unlabeled free base, 3‑methoxyaniline, is a pale yellow oily liquid that darkens on exposure to air [1]. In contrast, the deuterated hydrochloride is a colorless to pale yellow crystalline powder with a molecular weight of 162.60 g·mol⁻¹ . Its primary utility is as a reference standard and labeling agent in NMR spectroscopy and mass spectrometry, where the +3.02 Da mass shift and elimination of proton background interference provide unambiguous analyte discrimination .

Why Non‑Deuterated m‑Anisidine Cannot Replace 3-(Methoxy-d3)aniline Hydrochloride in Quantitative Analytical Workflows


Non‑deuterated m‑anisidine (free base or hydrochloride) cannot serve as a silent internal standard in LC–MS or NMR assays because it is chemically identical to the target analyte and therefore provides no mass differentiation or spectral discrimination . In LC–MS/MS, co‑eluting matrix components can cause ion suppression or enhancement that affects both analyte and internal standard equally only when they are isotopically distinct; a non‑labeled analog cannot correct for these matrix effects [1]. In ¹H NMR, the intense proton signals of the unlabeled compound obscure the analyte signals, whereas the deuterated analog eliminates this interference entirely . Below we present the quantitative evidence that establishes the selection advantage of the deuterated hydrochloride form.

Comparative Quantitative Evidence: 3-(Methoxy-d3)aniline Hydrochloride vs. Closest Analogs


Isotopic Purity and Mass Differentiation vs. Unlabeled 3‑Methoxyaniline Hydrochloride

3-(Methoxy-d3)aniline hydrochloride (target) exhibits a +3.02 Da mass shift relative to unlabeled 3‑methoxyaniline hydrochloride (CAS 27191‑09‑9), enabling complete chromatographic resolution in MS detection . The deuterated product carries an isotopic purity of ≥95 % (HPLC) for the free base and 98 % for the hydrochloride salt , whereas the unlabeled comparator has an isotopic purity of 0 % (i.e., no enrichment). This mass differentiation eliminates cross‑talk between analyte and internal standard channels in multiple reaction monitoring (MRM) modes.

Isotopic purity Mass shift LC–MS internal standard

Solid‑State Stability of Hydrochloride Salt vs. Air‑Oxidation‑Prone Free Base

The free base m‑anisidine is a pale yellow oily liquid that darkens to brown on standing due to air oxidation [1]. In contrast, 3-(methoxy-d3)aniline hydrochloride is a colorless to pale yellow crystalline powder , a physical form that inherently resists oxidative degradation. While direct Arrhenius stability data for this specific compound are not publicly available, the class‑level principle that amine hydrochlorides are significantly more resistant to atmospheric oxidation than their free‑base counterparts is well established [2].

Chemical stability Hydrochloride salt Oxidation resistance

LC–MS Quantitative Accuracy: Deuterated SIL‑IS Corrects for Matrix Effects Uncorrected by Structural Analogs

In a systematic comparison of deuterated (²H) versus ¹³C/¹⁵N SIL‑IS for urinary biomarkers, the deuterated IS produced a quantitative bias of −59.2 % relative to the ¹³C‑IS, demonstrating that even among SIL‑IS options, performance differs substantially [1]. However, both SIL‑IS types vastly outperform non‑labeled structural analogs, which cannot track extraction recovery or ionization variability [2]. The 3‑(methoxy‑d3)aniline hydrochloride provides the same physicochemical properties as the analyte, ensuring co‑elution and matched ionization efficiency—advantages that non‑deuterated m‑anisidine cannot offer.

LC–MS/MS Matrix effect Stable isotope-labeled internal standard

¹H NMR Background Elimination: Deuterated Standard Enables Unambiguous Analyte Observation

In ¹H NMR, the intense proton resonances of a non‑deuterated internal standard overlap with analyte signals, complicating integration and structural assignment. The replacement of the methoxy protons with deuterium in 3-(methoxy-d3)aniline hydrochloride eliminates the OCH₃ singlet (typically at δ 3.7–3.8 ppm), removing a major source of spectral interference . Quantitative NMR (qNMR) studies using deuterated internal standards routinely achieve recovery rates of 97–103 % with signal‑to‑noise ratios (SNR) of ~300, whereas non‑deuterated solvents yield wider recovery ranges of 95–105 % under identical SNR conditions [1].

¹H NMR spectroscopy Deuterium labeling Reference standard

Procurement‑Driven Application Scenarios for 3-(Methoxy-d3)aniline Hydrochloride (CAS 1820607-08-6)


Quantitative LC–MS/MS Method Development for m‑Anisidine in Biological Matrices

When developing a validated LC–MS/MS assay for m‑anisidine in plasma or urine, the deuterated hydrochloride serves as the ideal internal standard. Its +3.02 Da mass shift ensures zero cross‑talk with the analyte MRM channel, while its matched physiochemical properties correct for extraction recovery and ionization suppression . Non‑deuterated m‑anisidine cannot be used because it would contribute to the analyte signal, violating the fundamental requirement that the internal standard be distinguishable from the analyte [1].

¹H qNMR Purity Determination of m‑Anisidine Batches

For pharmaceutical impurity profiling or dye‑intermediate quality control, the deuterated compound functions as a qNMR reference standard. The absence of the OCH₃ proton singlet eliminates spectral overlap in the 3–4 ppm region, enabling accurate integration of the analyte aromatic protons. Recovery rates with deuterated internal standards in qNMR (97–103 %) are tighter than with non‑deuterated alternatives (95–105 %) [2].

Mechanistic Metabolism Studies Using Isotopic Tracing

The deuterium label at the methoxy position allows researchers to track the metabolic fate of the methoxy group via kinetic isotope effect (KIE) studies. In cytochrome P450‑mediated O‑demethylation, the C–D bond is cleaved more slowly than the C–H bond, enabling mechanistic dissection of metabolic pathways [3]. This capability is absent in the unlabeled compound.

Environmental Monitoring of Primary Aromatic Amines

Regulatory agencies require quantification of carcinogenic aromatic amines like m‑anisidine in industrial effluents. The deuterated hydrochloride serves as a surrogate standard for method validation, providing the necessary mass differentiation to avoid false positives from isobaric interferences in complex environmental matrices .

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